BenchChemオンラインストアへようこそ!

3-Methoxyisonicotinamide

Physicochemical profiling ADME prediction Fragment-based drug discovery

3-Methoxyisonicotinamide (IUPAC: 3-methoxypyridine-4-carboxamide) is a heterocyclic amide belonging to the isonicotinamide family, characterized by a methoxy substituent at the 3-position of the pyridine ring adjacent to the carboxamide group at the 4-position. With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 89054-95-5
Cat. No. B3295898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisonicotinamide
CAS89054-95-5
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CN=C1)C(=O)N
InChIInChI=1S/C7H8N2O2/c1-11-6-4-9-3-2-5(6)7(8)10/h2-4H,1H3,(H2,8,10)
InChIKeyOHKFBEZIDKNBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyisonicotinamide (CAS 89054-95-5): A Differentiated Pyridine-4-Carboxamide Building Block for Medicinal Chemistry and Chemical Biology Procurement


3-Methoxyisonicotinamide (IUPAC: 3-methoxypyridine-4-carboxamide) is a heterocyclic amide belonging to the isonicotinamide family, characterized by a methoxy substituent at the 3-position of the pyridine ring adjacent to the carboxamide group at the 4-position . With a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol, this compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research. Its predicted physicochemical properties—including a topological polar surface area (TPSA) of 65.21 Ų and a LogP of 0.8894—distinguish it from the parent isonicotinamide (PSA 55.98 Ų) . The compound is commercially available at purities of 95–97% from multiple vendors for laboratory research use .

Why Generic Substitution of 3-Methoxyisonicotinamide with Other Pyridinecarboxamide Isomers Fails in Research Applications


The pyridinecarboxamide isomer family—picolinamide (2-substituted), nicotinamide (3-substituted), and isonicotinamide (4-substituted)—exhibits markedly different physicochemical properties, hydrogen-bonding capacities, and biological recognition profiles [1]. Direct experimental comparisons have shown that isonicotinamide and nicotinamide, despite differing only in carboxamide position, produce distinct molecularly imprinted polymer selectivities [2], and the three isomers display divergent effects on iron-induced lipid peroxidation and DNA damage [3]. Introducing a 3-methoxy group onto isonicotinamide further alters electronic distribution, steric environment, and lipophilicity relative to both the parent compound and regioisomeric methoxy analogs (e.g., 4-methoxy-3-pyridinecarboxamide, CAS 7418-64-6) . These structural differences mean that substitution without experimental validation risks altered target engagement, solubility, and synthetic reactivity, undermining reproducibility in both biological assays and chemical syntheses.

3-Methoxyisonicotinamide Procurement Guide: Quantifiable Differentiation Evidence Versus Closest Analogs


Lipophilicity Shift: 3-Methoxyisonicotinamide vs. Unsubstituted Isonicotinamide (LogP Comparison)

The presence of the 3-methoxy group increases the predicted LogP of 3-methoxyisonicotinamide to 0.8894, compared to the parent isonicotinamide, which has reported LogP values ranging from -0.28 to 0.88 depending on the measurement method . This modest increase in lipophilicity, driven by the electron-donating methoxy substituent, alters the compound's partitioning behavior and membrane permeability potential . The topological polar surface area (TPSA) also increases from 55.98 Ų (isonicotinamide) to 65.21 Ų (3-methoxyisonicotinamide), reflecting the additional hydrogen-bond acceptor capacity of the methoxy oxygen .

Physicochemical profiling ADME prediction Fragment-based drug discovery

pKa Differentiation: Impact on Ionization State and Salt Formation Relative to Isonicotinamide

The predicted acid dissociation constant (pKa) of 3-methoxyisonicotinamide is 14.56 ± 0.50, reflecting the deprotonation of the carboxamide NH₂ group . This value is significantly higher than the pKa of the pyridine nitrogen in isonicotinamide (pKa ≈ 3.6 for the conjugate acid), meaning the 3-methoxy derivative remains predominantly neutral across a broader physiological pH range [1]. The high pKa indicates that the amide protons are very weakly acidic, limiting salt formation opportunities via deprotonation compared to carboxylic acid-containing analogs.

Salt screening Crystallization Pre-formulation

Isomeric Recognition: Differentiation from 4-Methoxy-3-pyridinecarboxamide (CAS 7418-64-6) via Regiospecific Hydrogen-Bonding Geometry

3-Methoxyisonicotinamide (carboxamide at 4-position, methoxy at 3-position) and 4-methoxy-3-pyridinecarboxamide (CAS 7418-64-6; carboxamide at 3-position, methoxy at 4-position) are constitutional isomers with distinct hydrogen-bonding donor/acceptor geometries . In the target compound, the carboxamide group at the 4-position presents a different spatial orientation relative to the pyridine nitrogen compared to the 3-position carboxamide of the isomer, affecting supramolecular synthon formation. This regioisomeric distinction is critical because isonicotinamide and nicotinamide scaffolds exhibit divergent molecular recognition: isonicotinamide forms specific imprinted polymer cavities that nicotinamide does not recognize, and vice versa [1].

Molecular recognition Crystal engineering Co-crystal design

Thermal Stability Profile: Boiling Point and Storage Conditions vs. Nicotinamide

3-Methoxyisonicotinamide has a predicted boiling point of 323.5 ± 27.0 °C at 760 mmHg, significantly higher than nicotinamide (approximately 336 °C, but note nicotinamide has a lower molecular weight and melts at 129 °C) . The compound is recommended for long-term storage in a cool, dry place, consistent with its classification as a stable organic amide . Unlike nicotinamide, which is hygroscopic and light-sensitive, 3-methoxyisonicotinamide's methoxy substitution reduces the number of hydrogen-bond donor sites, potentially lowering hygroscopicity .

Compound storage Thermal analysis Laboratory procurement

Purity Specifications: Commercial Availability at 95–97% vs. Common Analogs

3-Methoxyisonicotinamide is commercially sourced at minimum purities of 95% (AKSci) to 97% (Leyan, Biomart, ChemSrc), suitable for use as a synthetic building block and research intermediate . In comparison, the parent isonicotinamide is widely available at ≥99% purity due to its larger production scale and simpler structure [1]. The lower purity specification for the methoxy derivative reflects the added synthetic step (methoxylation of isonicotinamide or its precursors), which introduces additional purification challenges. For applications requiring high-purity standards (e.g., analytical reference material, biophysical assays), users should verify lot-specific purity certificates.

Quality control Assay development Reference standard

Evidence Strength Transparency Statement

IMPORTANT DISCLOSURE: After an exhaustive search of primary research literature, patents, and authoritative databases, no published head-to-head comparative studies involving 3-Methoxyisonicotinamide against close analogs were identified. No quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀) for this specific compound were found in peer-reviewed journals, BindingDB, ChEMBL, or PubChem BioAssay. No X-ray crystal structures containing this compound as a ligand were located in the PDB. The differentiation evidence presented above relies on predicted physicochemical properties and class-level inferences drawn from the broader isonicotinamide/nicotinamide isomer literature. Researchers requiring compound-specific biological performance data for procurement decisions should commission bespoke comparative profiling studies. This transparency statement is provided per the evidence guide protocol when high-strength differential evidence is limited.

Data quality Procurement risk Evidence assessment

3-Methoxyisonicotinamide Application Scenarios: Evidence-Based Procurement Guidance


Fragment-Based Drug Discovery (FBDD) Library Enrichment

3-Methoxyisonicotinamide serves as a small (MW 152.15), rule-of-three-compliant fragment with balanced polarity (TPSA 65.21 Ų) and moderate lipophilicity (LogP 0.8894), making it suitable for fragment library screening campaigns . Its methoxy group provides an additional hydrogen-bond acceptor site absent in the parent isonicotinamide scaffold, offering alternative binding vectors for fragment growing or linking strategies. The compound's predicted pKa (14.56) ensures it remains neutral under physiological assay conditions, minimizing non-specific ionic interactions that can complicate fragment hit triage.

Synthetic Intermediate for Kinase-Targeted Compound Libraries

The isonicotinamide scaffold is a privileged structure in kinase inhibitor design, with published examples demonstrating potent GSK-3β inhibition by isonicotinamide derivatives (e.g., [¹¹C]CMP, IC₅₀ = 3.4 nM) . 3-Methoxyisonicotinamide provides a functionalized starting point for SAR exploration at the pyridine 3-position, enabling direct derivation of analogs for screening against kinase panels without requiring a de novo methoxylation step. This pre-installed functionality saves 1–2 synthetic steps compared to functionalizing isonicotinamide itself.

Co-Crystal and Supramolecular Synthon Engineering

The distinct spatial arrangement of the carboxamide (4-position) and methoxy (3-position) groups creates a unique hydrogen-bond donor/acceptor pattern for crystal engineering studies . The carboxamide group can participate in the robust amide-amide homosynthon (R₂²(8) motif), while the methoxy oxygen offers a weaker but directional C–H···O hydrogen-bond acceptor. This combination is structurally differentiated from 4-methoxy-3-pyridinecarboxamide, where the relative orientation of these functional groups is reversed, leading to different supramolecular architectures.

ADME Property Optimization in Lead Series

For medicinal chemistry programs requiring fine-tuning of compound lipophilicity, 3-Methoxyisonicotinamide offers a quantifiable LogP shift (+0.01 to +1.17 vs. isonicotinamide, depending on the reference method) while maintaining the core pyridinecarboxamide pharmacophore . This modification is useful when a lead series requires increased membrane permeability without introducing additional chiral centers or significantly increasing molecular weight. The concomitant increase in TPSA (+9.23 Ų) partially offsets the lipophilicity gain, helping maintain a favorable ADME profile.

Quote Request

Request a Quote for 3-Methoxyisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.